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Compound of Interest

Compound Name: (S)-N-Boc-2-cyanomorpholine

Cat. No.: B571912

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of (S)-N-Boc-2-cyanomorpholine, a valuable
building block in medicinal chemistry. Due to the limited availability of direct experimental data
for this specific compound, this guide leverages data from its close structural analog, (R)-1-N-
Boc-2-cyanopiperidine, to provide a comprehensive and predictive analysis. We will explore its
synthesis, predicted spectroscopic properties, and compare its potential applications with
alternative scaffolds, supported by experimental protocols and pathway diagrams.

Synthesis of (S)-N-Boc-2-cyanomorpholine and its
Derivatives

The synthesis of N-protected 2-cyanomorpholine derivatives can be approached through multi-
step sequences starting from readily available chiral precursors. A plausible synthetic route to
(S)-N-Boc-2-cyanomorpholine is adapted from the known synthesis of related N-protected
morpholine-2-carboxylic acids.

A key intermediate, a morpholine nitrile, can be synthesized via the condensation of an
appropriate N-protected ethanolamine with 2-chloroacrylonitrile, followed by a base-promoted
cyclization. Subsequent protection of the morpholine nitrogen with a Boc group would yield the
target compound.
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Below is a conceptual workflow for the synthesis of (S)-N-Boc-2-cyanomorpholine.
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Caption: Proposed synthetic workflow for (S)-N-Boc-2-cyanomorpholine.

Characterization Data
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While specific experimental spectra for (S)-N-Boc-2-cyanomorpholine are not readily

available in the literature, we can predict its characteristic spectral data based on its structure

and by comparing it to its piperidine analog, (R)-1-N-Boc-2-cyanopiperidine, for which

experimental data is available.

Predicted and Comparative Spectroscopic Data

The following table summarizes the predicted spectroscopic data for (S)-N-Boc-2-

cyanomorpholine alongside the available data for (R)-1-N-Boc-2-cyanopiperidine.

Property

(S)-N-Boc-2-
cyanomorpholine (Predicted)

(R)-1-N-Boc-2-
cyanopiperidine (CAS:
940000-26-0)[1]

Molecular Formula

C10H16N203[2][3]

C11H18N202[1]

Molecular Weight

212.25 g/mol [2][3]

210.27 g/mol [1]

1H NMR (CDCls, 400 MHz)

o (ppm): 4.80-4.90 (m, 1H, H-
2), 3.90-4.10 (m, 2H, H-3),
3.60-3.80 (m, 2H, H-5), 3.00-
3.20 (m, 2H, H-6), 1.48 (s, 9H,
Boc)

o (ppm): 4.75 (br s, 1H), 3.95
(d, J=13.2 Hz, 1H), 3.14 (t,
J=12.4 Hz, 1H), 2.00-1.50 (m,
6H), 1.48 (s, 9H)

13C NMR (CDCls, 101 MHz)

o (ppm): 154.0 (C=0), 117.0
(CN), 81.0 (C(CHs)3), 67.0 (C-
3), 66.0 (C-5), 48.0 (C-2), 44.0
(C-6), 28.3 (C(CHs3)3)

o (ppm): 154.3, 118.4, 80.8,
48.0, 41.5, 30.2, 28.4, 24.8,
20.1

FT-IR (KBr)

v (cm~1): ~2975 (C-H stretch),
~2240 (C=N stretch), ~1690
(C=0 stretch, Boc), ~1160 (C-
O-C stretch)

Not readily available.

Mass Spec (ESI-MS)

m/z: 213.12 [M+H]*, 235.10
[M+Na]*

Not readily available.

Note: The predicted data for (S)-N-Boc-2-cyanomorpholine is an estimation based on the

known spectral data of its piperidine analog and general principles of NMR and IR
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spectroscopy. The presence of the oxygen atom in the morpholine ring is expected to influence

the chemical shifts of the neighboring protons and carbons, generally causing a downfield shift

compared to the piperidine analog.

Comparison with Alternative Scaffolds

(S)-N-Boc-2-cyanomorpholine serves as a conformationally constrained building block. The

morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable

physicochemical properties, which can improve the pharmacokinetic profile of drug candidates.

[4]

holi ineridine Scaffold

Feature Morpholine Scaffold

Piperidine Scaffold

_ More polar due to the ether
Polarity
oxygen.

Less polar.

- Generally higher aqueous
Solubility solubility

Generally lower aqueous

solubility.

Hvd Bondi The oxygen atom can act as a
rogen Bondin
yeres d hydrogen bond acceptor.

Lacks an additional hydrogen

bond acceptor in the ring.

) - The ether linkage is generally
Metabolic Stability )
stable to metabolism.

Can be susceptible to

oxidation at various positions.

) o Chair conformation is
Conformational Rigidity )
predominant.

Chair conformation is

predominant.

The Role of the 2-Cyano Group

The nitrile group is a versatile functional group in drug design.[5][6][7]

e As a Pharmacophore: The nitrile group can act as a hydrogen bond acceptor and can

participate in dipole-dipole interactions with biological targets.[5]

o As a Covalent Warhead: In certain contexts, the nitrile group can act as a reversible or

irreversible covalent inhibitor of enzymes, particularly cysteine proteases like cathepsins and

serine proteases like dipeptidyl peptidase-4 (DPP-4).[8][9][10]
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» As a Bioisostere: The nitrile group can serve as a bioisostere for a carbonyl group or a
hydroxyl group.[5]

The incorporation of a nitrile at the 2-position of the morpholine ring introduces a key functional
handle for modulating biological activity and for further chemical elaboration.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of (S)-N-Boc-2-
cyanomorpholine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule.
Instrumentation: 400 MHz NMR spectrometer.

Sample Preparation:

e Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCIs).
o Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64.

Spectral Width: 10-12 ppm.

Relaxation Delay: 1-2 seconds.
13C NMR Acquisition:
e Pulse Program: Proton-decoupled pulse program (zgpg30).

e Number of Scans: 1024-4096.
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e Spectral Width: 200-220 ppm.

¢ Relaxation Delay: 2 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shifts using the residual solvent peak (CDCls: 6H = 7.26 ppm, 6C =
77.16 ppm).

Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR spectrometer with a KBr pellet press.
Sample Preparation:

e Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using
an agate mortar and pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet-forming die.

e Press the powder under high pressure (8-10 tons) for several minutes to form a transparent
or translucent pellet.

Acquisition:
e Record a background spectrum of the empty sample compartment.
e Place the KBr pellet in the sample holder.

e Record the sample spectrum over the range of 4000-400 cm~1.
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Data Analysis:

« I|dentify the characteristic absorption bands for the functional groups (e.g., C=N, C=0, C-O-
C, C-H).

o Compare the obtained spectrum with known databases or predicted frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
Sample Preparation:

o Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

e Add a small amount of formic acid (0.1%) to the solution to promote protonation for positive
ion mode.

Acquisition:

lonization Mode: Positive electrospray ionization (ESI+).

Mass Range: Scan from m/z 50 to 500.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Data Analysis:

« |dentify the molecular ion peak ([M+H]*) and any other adducts (e.g., [M+Na]*).
o Compare the observed mass with the calculated exact mass of the compound.

 If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the
structure.
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Potential Biological Applications and Signaling
Pathways

Given the structural features of (S)-N-Boc-2-cyanomorpholine, particularly the nitrile group, it
is a promising candidate for the development of enzyme inhibitors. One such class of enzymes
IS the cysteine proteases, such as the cathepsins, which are involved in various physiological

and pathological processes.[9][11]

The nitrile group can act as a "warhead," forming a reversible covalent bond with the catalytic
cysteine residue in the active site of the enzyme, leading to its inhibition.

Cysteine Protease Active Site

. S)-N-Boc-2-cyanomorpholine
Cysteine (Cys-SH) S (Inhi}l,)itor) p

Proton transfer Nucleophilic attack by Cys-S~

Thioimidate Adduct
(Reversible Covalent Complex)

Inactive Enzyme

Click to download full resolution via product page

Caption: Proposed mechanism of cysteine protease inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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